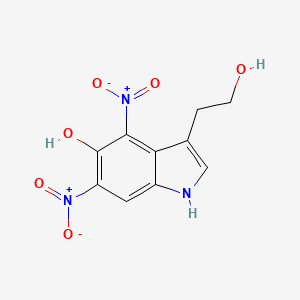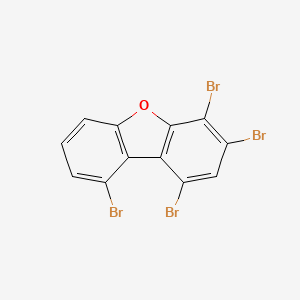
N-(2,6-Difluorophenyl)-4-ethenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-ジフルオロフェニル)-4-エテニルベンザミドは、そのユニークな化学構造と性質から、さまざまな科学分野で注目を集めている化合物です。この化合物は、ベンゼン環に2,6-ジフルオロフェニル基とエテニル基が結合したベンザミドコアから構成されています。フェニル環にフッ素原子が存在することにより、独特の化学的および物理的性質がもたらされ、研究や産業用途に適した化合物となっています。
2. 製法
合成経路と反応条件: N-(2,6-ジフルオロフェニル)-4-エテニルベンザミドの合成は、通常、2,6-ジフルオロアニリンと4-エテニルベンゾイルクロリドを反応させることにより行われます。この反応は、反応中に生成される塩酸を中和するために、トリエチルアミンなどの塩基の存在下で行われます。反応混合物は通常、室温またはわずかに高温で攪拌され、出発物質が目的の生成物に完全に変換されるようにします。
工業的生産方法: 工業的な環境では、N-(2,6-ジフルオロフェニル)-4-エテニルベンザミドの生産は、より大きな反応容器を使用し、収率と純度を最大限に高めるために反応条件を最適化することでスケールアップできます。連続フローリアクターや自動化システムの使用は、合成プロセスの効率性と再現性をさらに高めることができます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Difluorophenyl)-4-ethenylbenzamide typically involves the reaction of 2,6-difluoroaniline with 4-ethenylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
反応の種類: N-(2,6-ジフルオロフェニル)-4-エテニルベンザミドは、さまざまな化学反応を起こし、これには以下が含まれます。
酸化: エテニル基は、対応するエポキシドまたはジオールを形成するために酸化することができます。
還元: ベンザミドのカルボニル基は、アミンを形成するために還元することができます。
置換: フェニル環のフッ素原子は、アミンやチオールなどの他の求核剤で置換することができます。
一般的な試薬と条件:
酸化: m-クロロ過安息香酸 (m-CPBA) や過酸化水素などの試薬を酸化反応に使用することができます。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: 求核置換反応は、適切な条件下でアジ化ナトリウムやチオ尿素などの試薬を使用して実施できます。
主な生成物:
酸化: エポキシドまたはジオールの形成。
還元: アミンの形成。
置換: 置換されたフェニル誘導体の形成。
4. 科学研究への応用
N-(2,6-ジフルオロフェニル)-4-エテニルベンザミドは、以下を含む科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: 創薬および開発における用途を持つ生物活性分子としての可能性について調査されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について調査されています。
産業: その独特の化学的性質により、ポリマーやコーティングなどの先端材料の開発に利用されています。
科学的研究の応用
N-(2,6-Difluorophenyl)-4-ethenylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
N-(2,6-ジフルオロフェニル)-4-エテニルベンザミドの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、酵素や受容体に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります。たとえば、炎症性経路に関与する特定の酵素の活性を阻害し、抗炎症効果を発揮する可能性があります。フッ素原子の存在は、標的に対する化合物の結合親和性と選択性を高める可能性があります。
類似化合物との比較
N-(2,6-ジフルオロフェニル)-4-エテニルベンザミドは、以下のような他の類似化合物と比較することができます。
N-(2,4-ジフルオロフェニル)-2-フルオロベンザミド: この化合物は、フェニル環の置換パターンが異なるが、構造は似ており、化学的および生物学的性質が異なる.
N-(2,6-ジフルオロフェニル)-5-メチル[1,2,4]トリアゾロ[1,5-a]ピリミジン-2-スルホンアミド: 異なる生物活性と用途を持つ別のフッ素化化合物.
特性
CAS番号 |
586394-98-1 |
|---|---|
分子式 |
C15H11F2NO |
分子量 |
259.25 g/mol |
IUPAC名 |
N-(2,6-difluorophenyl)-4-ethenylbenzamide |
InChI |
InChI=1S/C15H11F2NO/c1-2-10-6-8-11(9-7-10)15(19)18-14-12(16)4-3-5-13(14)17/h2-9H,1H2,(H,18,19) |
InChIキー |
GZMWUWRNUDXTSO-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


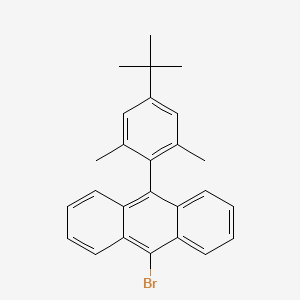
![4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile](/img/structure/B12593444.png)
![7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine](/img/structure/B12593445.png)

![2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one](/img/structure/B12593454.png)

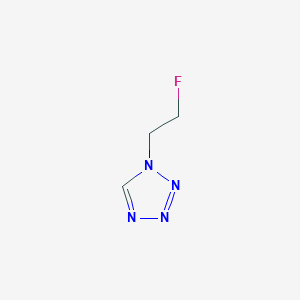
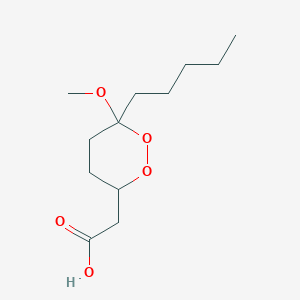
![2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl acetate](/img/structure/B12593473.png)

![4-[(Methanesulfonyl)oxy]-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium](/img/structure/B12593482.png)
![1-Propanesulfonic acid, 3-[[4'-(decyloxy)[1,1'-biphenyl]-4-yl]oxy]-](/img/structure/B12593485.png)
